molecular formula C8H4BrF3O B2770645 5-Bromo-2-(trifluoromethyl)benzaldehyde CAS No. 1288998-92-4

5-Bromo-2-(trifluoromethyl)benzaldehyde

Cat. No.: B2770645
CAS No.: 1288998-92-4
M. Wt: 253.018
InChI Key: PXLIYMKVPSMSHH-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C8H4BrF3O and a molecular weight of 253.02 g/mol . It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzaldehyde core. This compound is typically a colorless to light yellow liquid and is sensitive to air .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-2-(trifluoromethyl)benzaldehyde involves the reduction of 2-bromo-5-trifluoromethyl-benzonitrile. The process includes dissolving the benzonitrile in toluene and cooling the solution to -78°C. Diisobutylaluminium hydride is then added, and the mixture is stirred at -78 to -50°C for two hours. Water is added to the reaction, and the mixture is allowed to warm to room temperature. The product is extracted with dichloromethane, washed, dried, and purified by flash chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control, reagent addition, and product extraction is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Bromo-2-(trifluoromethyl)benzaldehyde is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is explored for its potential therapeutic properties and as a building block in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and polymers

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-(trifluoromethyl)benzaldehyde is unique due to the presence of both a bromine atom and a trifluoromethyl group on the benzaldehyde ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

5-bromo-2-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLIYMKVPSMSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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